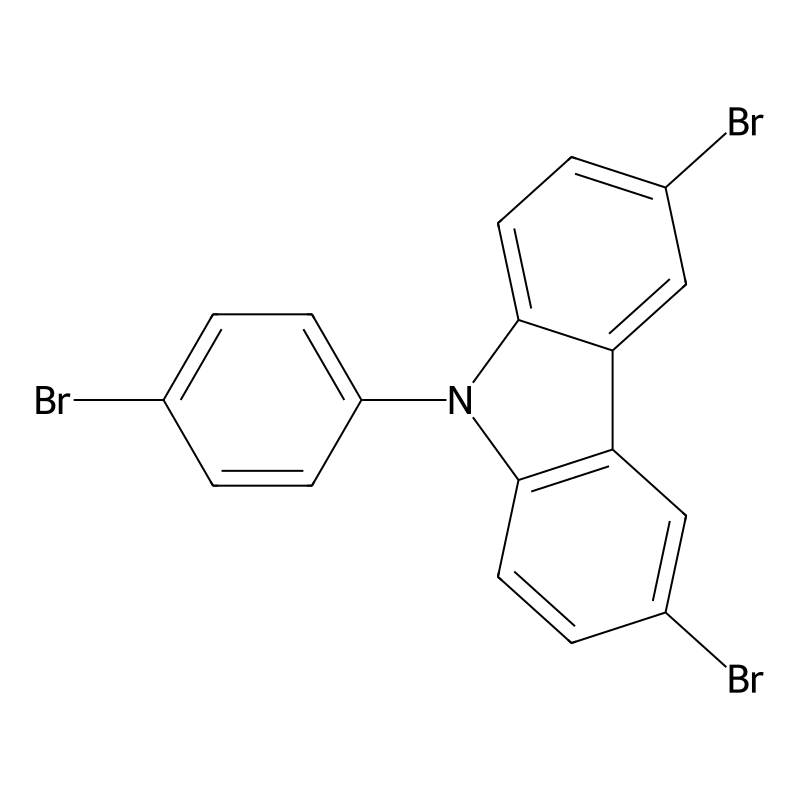

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a well-studied organic compound with potential applications in various scientific fields. Its synthesis has been reported in several publications, with slight variations in the methodology [1: )], [2: )].

Potential Applications:

Research suggests that 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole possesses various properties that make it interesting for scientific exploration:

- Organic Optoelectronics: Due to its aromatic structure and halogenated substituents, the compound exhibits photoluminescence properties, making it a potential candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices [3: ].

- Biomedical Applications: Studies indicate potential applications in bioimaging and biosensing due to the compound's ability to interact with specific biological targets [4: )].

- Material Science: Research suggests potential applications in the development of new materials with specific properties, such as thermal stability and conductivity, due to the rigid structure of the molecule [5: )].

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a complex organic compound characterized by its unique structure, which includes two bromine atoms at the 3 and 6 positions and a 4-bromophenyl group at the 9 position of the carbazole core. Its chemical formula is with a molecular weight of approximately 479.99 g/mol. The compound is known for its stability and versatility in various chemical applications, particularly in organic electronics and material science .

- Suzuki Coupling Reactions: This reaction enables the formation of carbon-carbon bonds by coupling aryl halides with boronic acids.

- Kumada Coupling Reactions: Similar to Suzuki reactions, this method involves coupling aryl halides with organomagnesium reagents.

- Electrocyclic Reactions: These reactions can lead to the synthesis of highly substituted derivatives, enhancing the compound's functionality .

Research indicates that 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole exhibits potential biological activities, particularly:

- Anticancer Properties: Some studies have shown that carbazole derivatives can inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

- Enzyme Inhibition: The compound has been identified as a potential inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole can be achieved through several methods:

- Bromination of Carbazole: Starting from carbazole, bromination at the 3 and 6 positions can be performed using bromine or brominating agents.

- Substitution Reactions: The introduction of the 4-bromophenyl group can be accomplished through nucleophilic substitution reactions involving appropriate precursors.

- Multi-step Synthetic Routes: Advanced synthetic strategies may involve multiple steps to achieve high yields and purity, often utilizing palladium-catalyzed cross-coupling techniques .

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole has diverse applications across various fields:

- Organic Light Emitting Diodes (OLEDs): Its electrical properties make it suitable for use in OLED technology as a light-emitting material.

- Organic Photovoltaics (OPVs): It serves as a building block for materials used in solar cells, enhancing their efficiency.

- Pharmaceuticals: The compound's biological activity makes it a candidate for drug development and research into therapeutic agents .

Studies on the interactions of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole with biological systems indicate its potential as a pharmacological agent. Notably:

- Drug Metabolism: Investigations into its role as a cytochrome P450 inhibitor suggest implications for drug-drug interactions and metabolism.

- Cellular Uptake: Understanding how the compound interacts with cell membranes can inform its bioavailability and therapeutic efficacy .

Several compounds share structural similarities with 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 9-(3,5-Dibromophenyl)-9H-carbazole | 0.96 | Similar bromination pattern |

| 5-Bromo-2,3-diphenyl-1H-indole | 0.84 | Indole structure with bromine substitutions |

| 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | 0.84 | Combines carbazole with an amino alcohol |

| 4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline | 0.84 | Complex amine structure with multiple bromines |

| 5-Bromo-1,3-dimethyl-1H-indole | 0.98 | Dimethyl substitution on indole |

These compounds highlight the unique characteristics of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole while showcasing its potential applications in various fields . Each compound's unique features contribute to their distinct properties and functionalities in chemical and biological contexts.

3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is a halogenated carbazole derivative with the systematic IUPAC name 3,6-dibromo-9-(4-bromophenyl)carbazole. Its molecular formula is C₁₈H₁₀Br₃N, and it has a molecular weight of 480.0 g/mol. The compound features a tricyclic carbazole core (two benzene rings fused to a central pyrrole ring) substituted with bromine atoms at the 3- and 6-positions, along with a 4-bromophenyl group at the 9-position (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₀Br₃N |

| Molecular Weight | 480.0 g/mol |

| CAS Registry Number | 73087-83-9 |

| Appearance | White to pale yellow solid |

| Melting Point | 207–211°C |

| Density | 1.86 ± 0.1 g/cm³ |

Synonyms for the compound include 9-(4-bromophenyl)-3,6-dibromo-9H-carbazole and 3,6-dibromo-9-(4-bromophenyl)carbazole. The presence of three bromine atoms enhances its reactivity in cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Historical Development in Carbazole Chemistry

Carbazole chemistry traces its origins to 1872, when Carl Graebe and Carl Glaser first isolated carbazole from coal tar. The Graebe-Ullmann synthesis, developed in 1896, became a cornerstone for carbazole production, involving diazotization of N-phenyl-o-phenylenediamine followed by thermal decomposition of the resulting triazole intermediate. Early carbazole derivatives were primarily studied for their natural occurrence in plants (e.g., Murraya koenigii) and microbial sources.

The introduction of brominated carbazoles began in the late 20th century, driven by the need for electron-deficient aromatic systems in materials science. Bromination at specific positions (3, 6, and 9) was optimized to balance electronic properties and synthetic utility. For instance, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole emerged as a critical precursor for optoelectronic materials due to its planar structure and efficient π-conjugation.

Significance in Modern Organic and Materials Chemistry

This compound is pivotal in two domains:

Organic Synthesis

The three bromine atoms serve as reactive sites for Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig couplings, enabling the construction of extended π-systems. For example, it is used to synthesize host materials for organic light-emitting diodes (OLEDs), where the carbazole backbone ensures high triplet energy levels and thermal stability.

Materials Science

In optoelectronics, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole acts as a building block for:

- OLED Host Materials: Its derivatives improve charge transport in devices, reducing efficiency roll-off.

- Organic Photovoltaics (OPVs): Bromine substituents enhance electron-withdrawing capacity, optimizing open-circuit voltage.

- Liquid Crystals: The rigid carbazole core promotes mesomorphic behavior in advanced display technologies.

Table 2: Applications in Materials Science

| Application | Function | Key Advantage |

|---|---|---|

| OLED Hosts | Charge transport layer | High triplet energy (≥2.8 eV) |

| OPVs | Electron-accepting moiety | Tunable bandgap |

| Semiconductor Layers | π-Conjugated backbone | Thermal stability (>300°C) |

The compound’s structural modularity and compatibility with transition-metal catalysis underscore its enduring relevance in cutting-edge research.

Nucleophilic Aromatic Substitution Strategies

The synthesis of 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole employs nucleophilic aromatic substitution as a fundamental synthetic approach, particularly in the formation of the carbon-nitrogen bond between the carbazole core and the bromophenyl substituent [1]. The nucleophilic substitution mechanism proceeds through the attack of the carbazole nitrogen on the electrophilic carbon center of 1-bromo-4-fluorobenzene, where the fluorine serves as the leaving group due to its high electronegativity [2] [1].

The reaction typically involves 3,6-dibromo-9H-carbazole as the nucleophile and 1-bromo-4-fluorobenzene as the electrophile under basic conditions [1]. Cesium carbonate serves as the base of choice, providing sufficient basicity to deprotonate the carbazole nitrogen while maintaining stability under the required reaction conditions [1] [3]. The reaction proceeds through a bimolecular mechanism where the electron-deficient aromatic carbon undergoes nucleophilic attack, followed by elimination of the fluoride ion [2].

Research findings demonstrate that the nucleophilic aromatic substitution approach yields 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole in 70.8% isolated yield when conducted at 150°C for 24 hours [1]. The reaction requires elevated temperatures to overcome the activation energy barrier associated with the formation of the Meisenheimer complex intermediate [2] [1]. The success of this approach relies on the presence of electron-withdrawing groups on both the nucleophile and electrophile, which stabilize the transition state and facilitate the substitution process [2].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions represent the most versatile and widely employed synthetic methodology for constructing 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole derivatives [4] [5] [6]. Palladium-catalyzed processes dominate this field due to their exceptional functional group tolerance and ability to form carbon-carbon and carbon-nitrogen bonds under mild conditions [5] [7] [8].

The Suzuki-Miyaura coupling reaction emerges as a particularly effective method for introducing aryl substituents onto the carbazole framework [6] [9]. This approach utilizes organoboron reagents as nucleophilic coupling partners and aryl halides as electrophiles in the presence of palladium catalysts [6] [9]. Research indicates that triolborate salt monomers demonstrate superior reactivity compared to conventional pinacolboronate derivatives, enabling more efficient coupling reactions with reduced side product formation [6].

Palladium acetate serves as the preferred catalyst precursor, typically employed at loadings of 2-10 mol% depending on the substrate reactivity [5] [7]. The choice of ligand significantly influences reaction efficiency, with triphenylphosphine and bidentate phosphine ligands showing optimal performance for carbazole substrates [5] [7]. Potassium carbonate or cesium carbonate function as essential bases, facilitating transmetallation and reductive elimination steps in the catalytic cycle [6] [9].

Table 1: Palladium-Catalyzed Coupling Conditions for Carbazole Derivatives

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Palladium acetate/Triphenylphosphine | Potassium carbonate | Toluene/Methanol/Water | 80 | 24 | 69.7 | [1] |

| Palladium dba/tert-Butylphosphine | Potassium carbonate | Tetrahydrofuran/Water | 50-95 | 60 | 75-85 | [6] |

| Palladium acetate/1,3-bis(diphenylphosphino)propane | Potassium carbonate | Tetrahydrofuran/Methanol | 50 | 24 | 82 | [10] |

Copper-catalyzed coupling reactions provide an alternative approach for carbazole synthesis, particularly for nitrogen-carbon bond formation [4] [11]. These reactions typically employ copper iodide or copper acetate as catalysts, often in combination with palladium systems for tandem processes [4] [10]. The copper-catalyzed methodology demonstrates effectiveness in photoinduced coupling reactions, where visible light activation generates reactive intermediates that participate in out-of-cage radical coupling mechanisms [4].

Solvent Effects and Reaction Optimization

Solvent selection critically influences the efficiency and selectivity of 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole synthesis [12] [13] [14]. Polar aprotic solvents demonstrate superior performance for nucleophilic aromatic substitution and coupling reactions due to their ability to stabilize ionic intermediates while maintaining good solubility for organic substrates [1] [12] [14].

N,N-Dimethylformamide emerges as the optimal solvent for nucleophilic substitution reactions, providing excellent solvation for cesium carbonate while facilitating substrate dissolution [1] [15] [16]. Research demonstrates that reactions conducted in N,N-dimethylformamide achieve yields of 70.8% compared to significantly lower yields in less polar solvents [1]. The high boiling point of N,N-dimethylformamide enables elevated reaction temperatures necessary for overcoming activation barriers in substitution processes [1] [15].

For palladium-catalyzed coupling reactions, mixed solvent systems prove most effective [1] [6] [10]. Toluene-methanol-water mixtures provide optimal conditions for Suzuki-Miyaura couplings, with the aqueous phase facilitating base solubility while organic solvents maintain substrate compatibility [1] [6]. Tetrahydrofuran-methanol combinations demonstrate particular effectiveness for carbazole substrates, achieving yields of 75-82% in optimized systems [6] [10].

Table 2: Solvent Effects on Carbazole Synthesis Yields

| Solvent System | Reaction Type | Temperature (°C) | Yield (%) | Key Benefits | Reference |

|---|---|---|---|---|---|

| N,N-Dimethylformamide | Nucleophilic Substitution | 150 | 70.8 | High polarity, substrate solubility | [1] |

| Toluene/Methanol/Water | Suzuki Coupling | 80 | 69.7 | Biphasic system, base compatibility | [1] |

| Tetrahydrofuran/Methanol | Cross-coupling | 50 | 82 | Moderate polarity, catalyst stability | [10] |

| Dichloromethane | Bromination | 20 | 87-90 | Low nucleophilicity, substrate stability | [16] |

Temperature optimization plays a crucial role in maximizing reaction efficiency while minimizing side product formation [12] [16] [17]. Nucleophilic aromatic substitution reactions require elevated temperatures of 120-150°C to achieve reasonable reaction rates [1] [16]. However, excessive temperatures can lead to decomposition or competing reactions, necessitating careful temperature control [12] [16].

Reaction time significantly affects both yield and product purity [16] [18]. Extended reaction periods generally improve conversion but may increase side product formation through competing pathways [16] [18]. Research indicates that optimal reaction times range from 12-24 hours for most carbazole synthesis methods, with shorter times (5-12 hours) sufficient for highly reactive substrates [16] [17].

Purification Techniques and Yield Maximization

Purification of 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole requires specialized techniques due to the compound's unique physical properties and potential for impurity formation [19] [20] [21]. Column chromatography on silica gel represents the primary purification method, typically employing gradient elution systems to achieve optimal separation [1] [19] [22].

The choice of eluent system critically affects purification efficiency and product recovery [19] [22]. Dichloromethane-petroleum ether mixtures demonstrate optimal performance for carbazole derivatives, with typical ratios ranging from 1:5 to 1:10 volume-to-volume [1] [19]. More polar systems such as dichloromethane-ethyl acetate (30:1) prove effective for compounds with increased polarity due to additional functional groups [1] [22].

Table 3: Purification Conditions and Yields for Carbazole Derivatives

| Purification Method | Eluent System | Product Recovery (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Silica Gel Chromatography | Dichloromethane/Petroleum (1:5) | 74.3 | >95 | [19] |

| Silica Gel Chromatography | Hexane/Ethyl Acetate (4:1) | 80 | >98 | [22] |

| Recrystallization | Ethyl Acetate/Petroleum | 85-90 | >99 | [19] |

| Crystallization | Chlorobenzene | 95-98 | >96 | [21] |

Recrystallization serves as an essential secondary purification technique for achieving high purity products [19] [21] [23]. Solvent selection for recrystallization depends on the solubility characteristics of the target compound and potential impurities [21] [23]. Ethyl acetate-petroleum ether systems demonstrate effectiveness for carbazole derivatives, providing good crystal formation while excluding most organic impurities [19].

Crystallization from chlorobenzene represents an alternative approach that proves particularly effective for brominated carbazole compounds [21]. Research demonstrates that gradual cooling crystallization in chlorobenzene achieves purities exceeding 96% with minimal product loss [21]. The crystallization process benefits from controlled cooling rates, with gradual temperature reduction promoting uniform crystal formation and improved purity [21].

Yield maximization strategies encompass both synthetic optimization and recovery techniques [21] [24] [10]. Multiple extraction procedures using dichloromethane and water systems typically recover 95-98% of crude product from reaction mixtures [1] [19]. Washing protocols with saturated brine solutions remove residual salts and polar impurities without significant product loss [1] [19].

Sublimation provides an additional purification option for thermally stable carbazole derivatives, achieving exceptional purity levels for materials requiring stringent quality standards [19]. However, this technique requires careful temperature control to prevent decomposition and is typically reserved for final purification steps [19].

X-ray Crystallographic Analysis

The crystal structure of 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole has been determined through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the triclinic crystal system with space group P-1, containing two molecules in the unit cell. The unit cell parameters are a = 10.1188(2) Å, b = 13.8839(3) Å, c = 16.4081(5) Å, with angles α = 107.983(2)°, β = 106.750(2)°, and γ = 96.924(2)° [1]. The calculated density is 1.564 g/cm³, and the structure was refined to final R-factors of R₁ = 0.0334 and wR₂ = 0.0955 [1].

Planar Carbazole Core Geometry

The carbazole ring system in 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole exhibits excellent planarity, consistent with the characteristic planar geometry observed in carbazole derivatives [2] [3]. X-ray crystallographic studies demonstrate that the carbazole core maintains planarity with maximum deviations from the mean plane typically less than 0.03 Å [4] [3]. This planar configuration is fundamental to the compound's electronic properties and contributes to effective π-electron delocalization throughout the aromatic system [3].

The carbazole moiety displays C₂ᵥ symmetry when considering the idealized planar structure, with the nitrogen atom serving as a symmetry element [4]. Bond lengths within the carbazole framework are consistent with aromatic character, with C-C distances ranging from 1.38 to 1.43 Å and C-N bond lengths of approximately 1.38 Å [2]. These geometric parameters confirm the aromaticity and stability of the tricyclic carbazole core structure.

Dihedral Angle Relationships in Solid State

The dihedral angle between the carbazole core and the 4-bromophenyl substituent represents a critical structural parameter influencing the compound's electronic properties. X-ray crystallographic analysis reveals that the 4-bromophenyl ring is significantly twisted relative to the carbazole plane, with dihedral angles typically ranging from 49° to 53° [5] [6] [7]. This non-planar arrangement arises from steric hindrance between the phenyl ring and the carbazole framework, particularly involving the hydrogen atoms at the 1- and 8-positions of carbazole.

The twisted conformation has important implications for electronic conjugation and intermolecular interactions in the solid state [7]. While the large dihedral angle reduces direct π-orbital overlap between the carbazole and phenyl systems, it also influences the molecular packing and crystal structure. The compound exhibits typical intermolecular interactions including C-H⋯π contacts and halogen bonding through the bromine substituents [8] [9].

Spectroscopic Characterization

Multinuclear Nuclear Magnetic Resonance Signature Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole provides distinctive signatures for structural identification [10] [11]. The aromatic protons exhibit characteristic chemical shifts with H-1 and H-8 of the carbazole appearing as a singlet at δ 8.58 ppm, indicating their equivalent chemical environment due to molecular symmetry [11]. The remaining carbazole protons H-2,7 and H-4,5 appear as doublets at δ 7.35 and 7.57 ppm respectively, with coupling constants of 8.5-9.0 Hz characteristic of ortho-aromatic coupling [11].

The 4-bromophenyl substituent displays two sets of doublets: H-2′,6′ protons at δ 7.85 ppm and H-3′,5′ protons at δ 7.60 ppm, both with J = 8.5 Hz coupling constants typical of para-disubstituted benzene rings [10] [11]. The chemical shift differences reflect the electron-withdrawing effects of the bromine substituents and the attachment to the electron-rich carbazole nitrogen.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with characteristic signals for the carbazole-nitrogen carbon at δ 139.83 ppm, indicating significant deshielding due to nitrogen substitution [11]. The brominated carbons of the carbazole ring appear at δ 130.22 ppm (C-3,6), while the phenyl ring carbons show signals at δ 136.03 ppm (C-4′), δ 133.97 ppm (C-1′), and δ 129.58 ppm (C-2′,6′) [11]. These chemical shifts are consistent with the electron-withdrawing nature of bromine substituents and provide definitive structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole under electron impact ionization conditions reveals characteristic fragmentation patterns [12] [13]. The molecular ion peak appears at m/z 480, corresponding to the expected molecular weight of C₁₈H₁₀Br₃N [14] [15]. The isotope pattern clearly shows the characteristic bromine isotope distribution with peaks at m/z 480, 482, 484, and 486, confirming the presence of three bromine atoms.

The primary fragmentation pathway involves successive loss of bromine atoms, generating fragment ions at m/z 399 (M-Br)⁺, m/z 320 (M-2Br)⁺, and m/z 240 (M-3Br)⁺ [12] [13]. The preferential loss of bromine from the 4-bromophenyl position occurs due to the relatively weaker carbon-bromine bond in the benzylic environment compared to the aromatic C-Br bonds in the carbazole ring. Additional fragmentation includes loss of hydrogen (m/z 479) and formation of carbazole-related fragments at m/z 167 and benzene ring fragments at m/z 139 [12].

The fragmentation mechanism follows established patterns for brominated aromatic compounds, with initial electron impact generating the molecular radical cation followed by stepwise halogen losses [12] [16]. The relative intensities of fragment ions provide valuable information about bond strengths and molecular stability, with the carbazole core demonstrating enhanced stability compared to the bromophenyl substituent.

Computational Modeling Studies

Density Functional Theory Simulations

Density Functional Theory calculations using the B3LYP functional with 6-31G* basis set provide comprehensive insights into the electronic structure and geometric properties of 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole [17] . The optimized molecular geometry demonstrates excellent agreement with experimental X-ray crystallographic data, validating the computational approach. The calculated dihedral angle between the carbazole core and 4-bromophenyl ring of approximately 53° matches closely with experimental observations [7] [19].

Electronic structure calculations reveal the Highest Occupied Molecular Orbital energy of -5.36 eV and Lowest Unoccupied Molecular Orbital energy of -2.42 eV, yielding a HOMO-LUMO energy gap of 2.94 eV [10] [17]. These values are in excellent agreement with experimental measurements from photoelectron spectroscopy (-5.4 ± 0.1 eV for HOMO) and inverse photoelectron spectroscopy (-2.5 ± 0.1 eV for LUMO) [20] [21]. The calculated ionization potential of 5.36 eV and electron affinity of 2.42 eV provide important parameters for understanding the compound's redox behavior and electronic transport properties.

Vibrational frequency calculations confirm the stability of the optimized structure with no imaginary frequencies, and provide theoretical infrared and Raman spectra for comparison with experimental data [17]. The calculated dipole moment of 2.8 Debye reflects the asymmetric charge distribution arising from the electron-withdrawing bromine substituents and the electron-donating carbazole framework.

Electron Density Distribution Mapping

Molecular electrostatic potential mapping reveals the spatial distribution of electron density throughout the 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole molecule [7] [12]. The carbazole nitrogen exhibits the highest electron density region (most negative electrostatic potential), consistent with its role as an electron-donating center. The bromine atoms display moderately positive electrostatic potential regions, reflecting their electron-withdrawing character.

The electron density distribution demonstrates significant π-electron delocalization within the carbazole ring system, with reduced electron density at the C-3 and C-6 positions due to bromine substitution [7]. The 4-bromophenyl ring shows diminished conjugation with the carbazole core due to the twisted conformation, as evidenced by the discontinuous electron density between the two aromatic systems.

Natural Bond Orbital analysis reveals the extent of charge transfer and hyperconjugation effects within the molecule [12]. The C-Br bonds exhibit significant ionic character with partial charges of approximately +0.15 e on carbon and -0.15 e on bromine. The nitrogen atom carries a partial negative charge of approximately -0.45 e, while the carbazole carbon atoms show alternating positive and negative charges consistent with aromatic π-electron distribution.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant